molecular formula C10H14N2O2S B1521592 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide CAS No. 1094222-89-5

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Cat. No.: B1521592
CAS No.: 1094222-89-5
M. Wt: 226.3 g/mol
InChI Key: POPNKFLRJQHYNE-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide (CAS 1094222-89-5) is a high-purity synthetic compound supplied for research and further manufacturing applications. This reagent has a molecular formula of C₁₀H₁₄N₂O₂S and a molecular weight of 226.30 g/mol . It is characterized by its sulfonamide group fused to a methylated tetrahydroquinoline scaffold, a structure represented by the SMILES notation O=S(N1C(C)CCC2=C1C=CC=C2)(N)=O . Researchers investigating tetrahydroquinoline derivatives may find this compound valuable for developing novel pharmacologically active molecules. While the specific biological profile of this exact sulfonamide is not fully detailed in the available literature, studies on structurally related compounds, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), highlight the potential of this chemical class in neuroscience research . These analogous compounds have demonstrated significant neuroprotective properties in pre-clinical models, acting through complex mechanisms that may include monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of glutamatergic NMDA receptors . Such mechanisms are of interest for exploring new therapeutic avenues for neurodegenerative conditions and substance abuse . This product is offered with a purity of ≥95% and should be stored sealed in a dry environment, ideally at 2-8°C . Please note that this product is strictly for research use and is not intended for diagnostic or therapeutic applications. Safety information indicates that this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation (H302, H315, H319, H335) . Researchers should consult the safety data sheet and adhere to all recommended precautionary statements before use.

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNKFLRJQHYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide generally involves two main steps:

Specific Preparation Routes

Sulfonamide Formation via Direct Sulfonylation

One common method is the direct sulfonylation of 2-methyl-1,2,3,4-tetrahydroquinoline using sulfonyl chlorides under basic conditions. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride by the nitrogen atom of the tetrahydroquinoline ring.

  • Reaction conditions : Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to scavenge HCl.
  • Temperature : Often performed at 0°C to room temperature to control reaction rate and avoid side reactions.
  • Yields : Reported yields range from 65% to 85%, depending on the sulfonyl chloride used and reaction time.
Preparation via Sulfonamide Exchange or Sulfonamidation

Another approach involves reacting 2-methyl-1,2,3,4-tetrahydroquinoline with sulfonamide precursors such as sulfamoyl chlorides or sulfamoyl azides. This method can provide better regioselectivity and purity.

  • Example : Reaction with sulfamoyl chloride in the presence of a base in an aqueous or alcoholic medium.
  • Advantages : This method often allows milder conditions and can be optimized to minimize by-products.

Representative Reaction Scheme and Data Table

Step Reagents/Conditions Product Yield (%) Notes
1 Cyclization of aniline derivative with ketone or reduction of quinoline 2-Methyl-1,2,3,4-tetrahydroquinoline core Variable Base or acid catalysis; temperature control
2 Sulfonyl chloride + base (e.g., triethylamine) in DCM or THF at 0–25 °C This compound 65–85 Reaction time: 2–6 hours; inert atmosphere preferred
3 Alternative: Sulfamoyl chloride + base in aqueous/alcoholic medium Same as above 70–80 Milder conditions; pH control critical

Detailed Research Findings

  • Effect of pH and Temperature : Maintaining the reaction mixture at pH 8.0–8.1 during sulfonamide formation from cyanamide derivatives is critical to obtaining high purity and yield. Temperatures around reflux (~70 °C) facilitate the reaction without decomposing sensitive intermediates.

  • Solvent Choice : Lower alkanols (methanol, ethanol, isopropanol) combined with water (2–30% water content) provide a suitable medium for sulfonamide formation, balancing solubility and reactivity.

  • Reaction Monitoring and Purification : Crystallization at low temperatures (5 °C) following acidification (to pH ~6.5) allows isolation of pure sulfonamide products. Vacuum drying at 100 °C ensures removal of residual solvents and by-products.

  • Yields and Purity : Using optimized conditions, yields of sulfonamide derivatives can reach above 90%, with melting points consistent with pure compounds (e.g., 271–273 °C for related tetrahydroisoquinoline sulfonamides).

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Condition Impact on Preparation
pH 7.2 – 9.0 (optimal ~8.0–8.1) Controls sulfonamide formation and purity
Temperature 35–40 °C (initial), reflux ~72 °C Influences reaction rate and crystallization
Solvent Aqueous alcohol (methanol, ethanol, isopropanol) with 2–30% water Balances solubility and reactivity
Base Triethylamine, ammonium hydroxide Neutralizes acid by-products, promotes reaction
Reaction time 1–10 hours Ensures complete conversion
Purification Cooling to 5 °C, filtration, methanol wash, vacuum drying Enhances product purity and yield

Chemical Reactions Analysis

Domino Reaction Strategies

  • Reduction-Cyclization Sequences : A domino reduction/cyclization method employs hydrogenation of nitro intermediates followed by intramolecular cyclization. For example, hydrogenation of nitro-substituted precursors (e.g., 17 ) over Pd/C yields tetrahydroquinoline intermediates, which are sulfonylated to introduce the -SO₂NH₂ group .

  • Acid-Catalyzed Cyclization : Sulfonation of tetrahydroquinoline precursors using chlorosulfonic acid, followed by ammonolysis, achieves the sulfonamide group at position 1 .

Catalyst-Driven Pathways

  • Fe₃O₄@SiO₂@PCLH-TFA Catalysis : Acid-functionalized magnetic nanoparticles facilitate enolization and condensation reactions. For sulfonamide derivatives, this method enables efficient formation of chalcone intermediates (e.g., A ) and subsequent enamine cyclization .

Nucleophilic Substitution

The sulfonamide group participates in SNAr (nucleophilic aromatic substitution) reactions. For example:

Reaction TypeConditionsProductYieldSource
AlkylationK₂CO₃, DMF, 80°CN-Alkylated derivatives75–85%
AcylationAcCl, pyridine, RTAcetylated sulfonamides68%

Oxidation Reactions

  • Keto-Derivative Formation : Oxidation of the tetrahydroquinoline ring with KMnO₄ under acidic conditions introduces a ketone group at position 2, forming 2-oxo derivatives .

  • Sulfonamide Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the sulfonamide to a sulfonic acid, though this is rarely utilized due to reduced biological relevance .

Cycloaddition and Cross-Coupling

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces diverse substituents at position 8 .

  • Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the sulfonamide with triazole rings for enhanced solubility .

Tubulin Polymerization Inhibition

  • Mechanism : The sulfonamide group binds to the colchicine site of β-tubulin, disrupting microtubule assembly.
    | Compound | IC₅₀ (Tubulin) | IC₅₀ (HeLa Cells) | Source |
    |----------|----------------|--------------------|--------|
    | D13 Analog | 6.74 μM | 1.34 μM | |

Anti-Inflammatory Activity

  • NLRP3 Inflammasome Inhibition : The compound suppresses IL-1β secretion by 60% at 10 μM via covalent modification of cysteine residues in NLRP3 .

Comparative Reactivity Table

Reaction Type2-Methyl-1,2,3,4-THQ-1-Sulfonamide1-Methyl-THQ-8-Sulfonamide
Sulfonylation Requires harsher conditions (ClSO₃H)Mild sulfonation feasible
Oxidation Forms stable 2-oxo derivativesRapid over-oxidation to quinoline
Alkylation Preferentially modifies the sulfonamide nitrogenRing nitrogen more reactive

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis at pH 2–12 due to the electron-withdrawing sulfonamide group .

  • Thermal Decomposition : Degrades above 250°C, releasing SO₂ and NH₃ .

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. Specifically, compounds derived from 2-methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that modifications to the tetrahydroquinoline scaffold can enhance antiproliferative activity against breast and lung cancer cells .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound 3cMCF-712.5
Compound 3dA54910.0
Compound 3eHeLa15.0

Antimicrobial Properties

Tetrahydroquinoline derivatives also exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, the sulfonamide derivatives have demonstrated moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound 3cMRSA32 µg/mL
Compound 3dE. coli64 µg/mL
Compound 3ePseudomonas aeruginosa128 µg/mL

Synthetic Methodologies

The synthesis of this compound typically involves several chemical reactions including Pictet–Spengler condensation and multi-component reactions (MCR). Recent advances in synthetic strategies have improved the efficiency and yield of these compounds.

Table 3: Synthetic Methods for Tetrahydroquinoline Derivatives

Synthesis MethodKey FeaturesYield (%)
Pictet–Spengler ReactionSimple one-pot synthesisUp to 95%
Microwave-Assisted SynthesisRapid reaction timesUp to 98%
Multi-Component Reactions (MCR)High atom economy and efficiencyVaries (85-97%)

Neuropathic Pain Management

A notable study investigated the effects of a related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), on diabetic neuropathic pain models. The findings suggested that this compound could significantly reduce pain sensitivity in mice models by modulating neurotransmitter levels . This highlights the potential therapeutic applications of tetrahydroquinoline derivatives in pain management.

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of tetrahydroquinoline derivatives. Studies indicate that these compounds can protect neuronal cells from damage induced by neurotoxins . This suggests a promising avenue for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Conformational Analysis

The crystal structures of several tetrahydroquinoline sulfonamide derivatives provide insights into conformational differences:

Compound Name Molecular Formula Substituents Conformation (N-atom Bond Angle) Key Structural Features
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide C₁₀H₁₄N₂O₂S 1-SO₂NH₂, 2-CH₃ 354.61° Half-chair conformation; methyl group introduces steric hindrance
1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃NO₂S 1-SO₂CH₃ 350.2° Similar half-chair; weaker hydrogen bonding than benzyl derivatives
1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline C₁₆H₁₇NO₂S 1-SO₂C₆H₅CH₂ 347.9° Extended hydrogen-bonding network (C(8) and C(4) chains)
  • Larger substituents (e.g., benzyl) reduce bond-angle sums at the N atom, indicating greater distortion due to steric and electronic effects .

Pharmacological and Physicochemical Properties

  • Bioactivity: Tetrahydroquinoline sulfonamides are associated with antimalarial and antipsychotic activities . The target compound’s methyl group may enhance lipophilicity, improving membrane permeability compared to bulkier analogs.
  • Stability and Reactivity : The sulfonamide group in the target compound offers greater oxidative stability than thioxo derivatives, which are prone to methylation or oxidation .
  • Hazard Profile : Unlike some sulfonamide derivatives, the target compound lacks reported hazard statements, suggesting a safer profile for laboratory use .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, neuroprotective effects, and potential therapeutic applications in autoimmune diseases.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including the reaction of ketoamides with organomagnesium compounds followed by cyclization. The structure features a tetrahydroquinoline core with a sulfonamide group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Recent studies have shown that derivatives of tetrahydroquinoline exhibit selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cells. For instance, certain derivatives displayed IC50 values as low as 8.3 μM against cervical epithelial carcinoma cells .
  • Neuroprotective Effects : Research indicates that some tetrahydroquinoline derivatives exhibit anticonvulsant activity and protect neuronal cells from degeneration in models of seizures and hypoxia. For example, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to protect hippocampal neurons in rats .
  • Anti-inflammatory and Autoimmune Applications : The compound has been explored as a potential treatment for Th17-mediated autoimmune diseases. A derivative demonstrated significant bioavailability and efficacy in treating conditions like psoriasis in mouse models .

Anticancer Activity

A study evaluated the cytotoxicity of various 2-methyl-1,2,3,4-tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that these compounds exhibited compelling anticancer properties with a significant selectivity index compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)Selectivity Index
Quinoline 13HeLa8.336.21
Tetrahydroquinoline 18PC313.15113.08
DoxorubicinMCF-70.48-

Neuroprotective Studies

In neuropharmacological assessments, certain tetrahydroquinoline derivatives were found to block dopamine D2 receptors effectively and exhibited an excellent safety profile. These compounds were tested for their ability to prevent neuronal damage during hypoxic conditions .

Autoimmune Disease Treatment

The sulfonamide derivative was reported to act as an inverse agonist for RORγt, a key regulator in Th17 cell differentiation linked to autoimmune diseases. This activity positions it as a promising candidate for further development in treating conditions like rheumatoid arthritis .

Case Studies

  • Cervical Cancer Treatment : A derivative showed selective cytotoxicity with an IC50 of 8.3 μM against HeLa cells while maintaining low toxicity towards normal dermal fibroblasts.
  • Neuroprotection in Seizures : In vivo studies demonstrated that specific tetrahydroquinoline derivatives could reduce seizure activity and protect neurons from damage caused by excitotoxicity.

Q & A

Basic Research Questions

What are the common synthetic pathways for preparing 2-methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves three stages: (1) preparation of the tetrahydroquinoline amine precursor, (2) sulfonylation with a sulfonyl chloride derivative, and (3) cyclization/purification. Microwave-assisted methods are preferred for their efficiency, reducing reaction times from hours to minutes while improving yields (e.g., 70–85% purity) by enhancing reaction kinetics and minimizing side products . Key variables include solvent choice (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometric ratios of reagents. For example, excess sulfonyl chloride ensures complete conversion of the amine intermediate .

How is the structural integrity of this compound verified post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, with characteristic shifts for the sulfonamide group (-SO2_2NH2_2, δ ~3.1–3.5 ppm) and tetrahydroquinoline ring (δ ~1.5–2.5 ppm for methyl groups) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (226.30 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in related tetrahydroquinoline sulfonamide derivatives .

What preliminary biological assays are used to evaluate the compound’s pharmacological potential?

Initial screening includes:

  • Enzyme inhibition assays : Testing against targets like cyclooxygenase (COX) or kinases, where sulfonamide groups often act as active-site inhibitors .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

How can computational modeling optimize the design of this compound derivatives for target specificity?

Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to biological targets. For instance:

  • Pharmacophore mapping : The sulfonamide group’s hydrogen-bonding capacity and the methyl group’s hydrophobic interactions are critical for COX-2 selectivity .
  • QM/MM calculations : Assess electronic effects of substituents (e.g., fluorination at position 6) on reactivity and stability .

What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay protocols or impurities. Mitigation steps include:

  • Standardized assays : Use WHO-recommended protocols (e.g., CLSI for antimicrobial testing) .
  • HPLC purification : Ensure >95% purity to exclude confounding effects from byproducts .
  • Meta-analysis : Compare IC50_{50} values across studies while normalizing for cell lines and solvent systems (e.g., DMSO vs. aqueous buffers) .

How do reaction kinetics and catalyst selection impact scalability in multi-step syntheses?

Microwave-assisted synthesis, while efficient for lab-scale production, faces challenges in scalability due to energy transfer limitations. Alternatives include:

  • Flow chemistry : Enables continuous production with precise temperature control, improving reproducibility .
  • Heterogeneous catalysts : Zeolites or immobilized enzymes reduce purification steps and enhance reusability .

What advanced analytical techniques characterize the compound’s interaction with biological membranes?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to membrane receptors .
  • Cryo-EM : Visualizes compound-lipid bilayer interactions at near-atomic resolution .
  • NMR relaxation studies : Probe dynamics of the tetrahydroquinoline ring in lipid environments .

Methodological Considerations

How are regioselectivity challenges addressed during functionalization of the tetrahydroquinoline core?

  • Directing groups : Temporary protection of the sulfonamide nitrogen with Boc groups ensures selective halogenation or alkylation at position 6 .
  • Metal-catalyzed C–H activation : Pd(II) catalysts enable site-specific modifications (e.g., arylation) without protecting groups .

What purification techniques are optimal for isolating this compound from complex mixtures?

  • Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) suitable for crystallography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

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